molecular formula C7H4ClN3OS B3035276 7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one CAS No. 306979-08-8

7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

Cat. No.: B3035276
CAS No.: 306979-08-8
M. Wt: 213.65 g/mol
InChI Key: NHAMAXZUHBEIFL-UHFFFAOYSA-N
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Description

7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a pyrido[1,2-a][1,3,5]triazin-4-one core structure with a chlorine atom at the 7th position and a sulfanyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and chloroform in the presence of a base, followed by cyclization to form the desired triazinone structure. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the chlorine atom, to form dechlorinated derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dechlorinated derivatives, and various substituted triazinones, depending on the specific reagents and conditions used .

Scientific Research Applications

7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The chlorine atom may also participate in halogen bonding, affecting the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure but differ in the substitution pattern and specific functional groups.

    Azoloazines: These compounds contain similar nitrogen-containing heterocyclic structures and exhibit comparable biological activities.

Uniqueness

7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one is unique due to the presence of both a chlorine atom and a sulfanyl group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

7-chloro-2-sulfanylidenepyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3OS/c8-4-1-2-5-9-6(13)10-7(12)11(5)3-4/h1-3H,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAMAXZUHBEIFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=S)NC(=O)N2C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163774
Record name 7-Chloro-2,3-dihydro-2-thioxo-4H-pyrido[1,2-a]-1,3,5-triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306979-08-8
Record name 7-Chloro-2,3-dihydro-2-thioxo-4H-pyrido[1,2-a]-1,3,5-triazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306979-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,3-dihydro-2-thioxo-4H-pyrido[1,2-a]-1,3,5-triazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Reactant of Route 2
7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Reactant of Route 3
7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Reactant of Route 4
7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Reactant of Route 5
7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
Reactant of Route 6
7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one

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